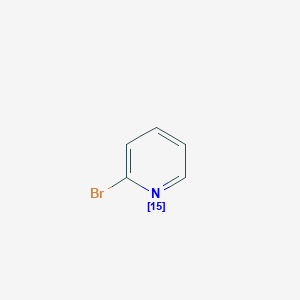

2-Bromopyridine-15N

Übersicht

Beschreibung

2-Bromopyridine-15N is a brominated pyridine derivative isotopically labeled with nitrogen-15 (15N) at the pyridine ring. Its molecular formula is C₅H₄Br¹⁵N, with a molar mass of 159 g/mol. The presence of the 15N isotope enables its use as a tracer in mechanistic studies, particularly in substitution reactions where the bromine atom acts as a leaving group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromopyridine-15N can be synthesized from 2-aminopyridine-15N through a diazotization reaction followed by bromination. The process involves the following steps :

Diazotization: 2-aminopyridine-15N is treated with sodium nitrite in the presence of hydrobromic acid at low temperatures to form the diazonium salt.

Bromination: The diazonium salt is then reacted with bromine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromopyridine-15N undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form pyridine N-oxides.

Reduction Reactions: It can be reduced to form 2-pyridyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Oxidation: Reagents such as peracids or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

Substitution: Products include 2-aminopyridine, 2-hydroxypyridine, and other substituted pyridines.

Oxidation: Pyridine N-oxides.

Reduction: 2-pyridyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Isotopic Labeling

2-Bromopyridine-15N serves as a key intermediate for synthesizing nitrogen-containing heterocycles. Its incorporation of the stable isotope allows researchers to trace the compound in biological systems, enhancing the understanding of reaction mechanisms and metabolic pathways.

Applications in Drug Discovery

The incorporation of into drug candidates facilitates advanced analytical techniques, such as NMR spectroscopy, which can elucidate structural information and reaction mechanisms.

Case Studies

Several case studies illustrate the efficacy of this compound in drug development:

- Vismodegib : A study demonstrated the successful incorporation of into vismodegib, a drug used for basal cell carcinoma treatment, showcasing its potential for tracking drug metabolism .

- Etoricoxib : Another application involved etoricoxib, a selective COX-2 inhibitor, where isotopic labeling provided insights into its pharmacokinetics .

These examples highlight how isotopic labeling aids in understanding drug behavior in biological systems.

Analytical Techniques

The use of this compound extends beyond synthesis; it plays a critical role in enhancing analytical methodologies:

NMR Spectroscopy

The label enhances NMR sensitivity, allowing for detailed studies of molecular interactions and dynamics. This is particularly beneficial for:

- Metabolomics : Tracking metabolic pathways and understanding how drugs are processed within organisms.

- Structural Analysis : Providing clearer insights into molecular conformations and interactions at the atomic level .

Molecular Imaging Applications

Recent advancements have explored the potential of -labeled compounds like this compound in molecular imaging techniques:

SABRE-SHEATH Technique

The SABRE-SHEATH (Signal Amplification By Reversible Exchange - Signal Enhancement by Adiabatic Transfer) technique utilizes hyperpolarization phenomena to improve imaging contrast in MRI applications. The use of -labeled compounds can significantly enhance image quality and resolution .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Discovery | Isotopic labeling for tracking drug metabolism | Enhanced understanding of pharmacokinetics |

| Analytical Chemistry | Use in NMR spectroscopy for structural elucidation | Improved sensitivity and resolution |

| Molecular Imaging | Application in SABRE-SHEATH for MRI | Higher contrast and detail |

Wirkmechanismus

The mechanism of action of 2-Bromopyridine-15N involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the nitrogen-15 isotope. The bromine atom acts as a leaving group in substitution reactions, while the nitrogen-15 isotope provides valuable information in NMR spectroscopy. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 2-Bromopyridine-15N and related compounds:

| Compound | Molecular Formula | Molar Mass (g/mol) | 15N Chemical Shift (ppm)* | Solubility | Storage Condition |

|---|---|---|---|---|---|

| This compound | C₅H₄Br¹⁵N | 159 | Not reported | Organic solvents | Not specified |

| [15N]-2-Aminopyridine | C₅H₆¹⁵N₂ | 95.12 | Not available | Water, organic solvents | 2–8°C |

| 3,5-Dimethylpyridine-15N | C₇H₉¹⁵N | 108 | 315.2 (CDCl₃, 298 K) | CDCl₃ soluble | Not specified |

- Substituent Effects: Bromine (this compound): Electron-withdrawing nature increases electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Amino Group ([15N]-2-Aminopyridine): Electron-donating effects enhance hydrogen bonding and directing properties in synthesis . Methyl Groups (3,5-Dimethylpyridine-15N): Electron-donating substituents increase steric bulk and alter solubility in non-polar solvents .

Research Findings and Implications

- NMR Spectroscopy : The 15N chemical shift of 3,5-dimethylpyridine-15N (315.2 ppm) provides a benchmark for comparing electronic effects of substituents in pyridine derivatives .

- Reactivity Differences: Bromine’s electron-withdrawing nature in this compound contrasts with the electron-donating amino group in [15N]-2-aminopyridine, leading to divergent reactivities in organic synthesis.

- Isotopic Tracing: All three compounds serve as 15N tracers but in distinct contexts—substitution reactions (bromo), metabolic studies (amino), and NMR analysis (dimethyl).

Biologische Aktivität

2-Bromopyridine-15N, a nitrogen-labeled derivative of 2-bromopyridine, has garnered attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

This compound is characterized by a bromine atom at the second position of the pyridine ring and a nitrogen isotope at the 15th position. The incorporation of the nitrogen isotope allows for tracking and tracing in biological systems, which is particularly useful in pharmacokinetic studies.

Synthesis Methods

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by isotopic labeling. Various methodologies have been reported, including:

- Electrophilic Bromination : Utilizing bromine in the presence of a catalyst to selectively brominate pyridine derivatives.

- Nucleophilic Substitution Reactions : Reacting pyridine with brominating agents under controlled conditions to achieve high yields.

Antimicrobial Properties

Research has indicated that 2-bromopyridine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with a pyridine nucleus possess antibacterial and antifungal properties, making them valuable in developing new therapeutic agents against resistant strains of bacteria and fungi .

Antiviral Effects

Recent investigations into the antiviral potential of pyridine derivatives, including this compound, have shown promising results. These compounds have been noted for their ability to inhibit viral replication, particularly against RNA viruses such as SARS-CoV-2, which has been a focal point due to the COVID-19 pandemic .

Case Study: TRPV1 Antagonism

A notable case study involved the evaluation of 2-bromopyridine derivatives as TRPV1 antagonists. In vitro studies demonstrated that certain derivatives showed potent antagonistic activity against TRPV1, a receptor implicated in pain sensation. For instance, compound 15f , related to 2-bromopyridine structures, exhibited an IC50 value of 0.6 nM against capsaicin-induced responses . This suggests potential applications in pain management therapies.

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. How is 2-Bromopyridine-15N synthesized, and what isotopic labeling considerations are critical?

- Methodological Answer : Synthesis typically involves bromination of pyridine-15N using reagents like PBr₃ or N-bromosuccinimide under controlled conditions. The isotopic purity (e.g., >98% 15N enrichment) must be verified via mass spectrometry or NMR. Ensure inert atmospheres to prevent isotopic exchange or degradation .

- Key Parameters : Reaction temperature (<40°C), stoichiometry (1:1.2 pyridine-15N to brominating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What spectroscopic techniques are used to characterize this compound?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR confirm structure; 15N NMR (δ ~300–350 ppm) verifies isotopic incorporation. Compare shifts to unlabeled analogs .

- Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns (M+1 and M+2 peaks) to confirm 15N enrichment .

- FTIR : Monitor C-Br stretching (~550–600 cm⁻¹) and pyridine ring vibrations .

Q. How should this compound be stored to maintain isotopic integrity?

- Storage Protocol : Store under argon at –20°C in amber glass vials. Avoid exposure to moisture or light, which may accelerate isotopic exchange or decomposition. Conduct periodic purity checks via HPLC .

Advanced Research Questions

Q. How does isotopic labeling with 15N affect reaction mechanisms in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insights :

- Kinetic Isotope Effects (KIE) : 15N labeling alters transition-state energetics, detectable via rate comparisons with 14N analogs. For example, KIE >1 indicates N-centered bond cleavage is rate-limiting .

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) model isotopic effects on electron density and bond dissociation energies .

Q. How can contradictory data on this compound’s reactivity in nucleophilic aromatic substitution (NAS) be resolved?

- Data Reconciliation Strategies :

- Control Experiments : Test solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and leaving-group effects. For example, higher polarity solvents stabilize charged intermediates, accelerating NAS .

- Meta-Analysis : Compare literature protocols (e.g., Abramovitch RA, 1976 vs. Kessar SV, 2001) to identify variables like catalyst loading or temperature gradients .

Q. What computational tools are recommended to predict isotopic effects in this compound-based coordination complexes?

- Modeling Approaches :

- Molecular Dynamics (MD) : Simulate isotopic mass differences on ligand exchange rates (e.g., using AMBER or GROMACS).

- Spectroscopic Prediction : Software like Gaussian or ORCA calculates 15N NMR chemical shifts with high accuracy (±5 ppm) .

Q. Methodological Best Practices

Q. How to design reproducible experiments using this compound in multi-step syntheses?

- Protocol Optimization :

- Stepwise Tracking : Use LC-MS to monitor isotopic integrity after each synthetic step.

- Collaborative Calibration : Partner with isotope labs to standardize analytical methods (e.g., shared reference samples) .

Q. What criteria should be used to assess the reliability of literature data on this compound?

- Critical Evaluation Checklist :

Eigenschaften

IUPAC Name |

2-bromo(115N)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRWILPUOVGIMU-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[15N]C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.